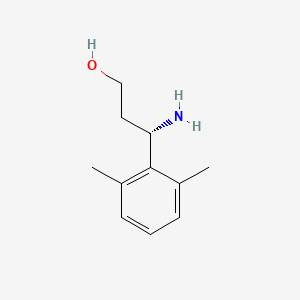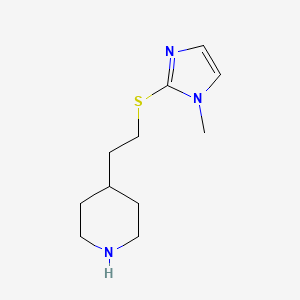
(2,5-Dimethoxyphenyl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dimethoxyphenyl)methanethiol is an organic compound with the molecular formula C9H12O2S It is characterized by the presence of a methanethiol group attached to a 2,5-dimethoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethoxyphenyl)methanethiol typically involves the reaction of 2,5-dimethoxybenzaldehyde with a thiol reagent under specific conditions. One common method includes the use of zinc powder and acetic acid to reduce 2,5-dimethoxybenzenesulfonic acid to 2,5-dimethoxybenzenethiol . This reaction is carried out under an argon atmosphere at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethoxyphenyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Reduction: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Oxidation: Formation of disulfides.
Substitution: Various substituted phenyl derivatives.
Reduction: Reduced thiol derivatives.
Scientific Research Applications
(2,5-Dimethoxyphenyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,5-Dimethoxyphenyl)methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. Additionally, the methoxy groups may influence the compound’s binding affinity and specificity for certain receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
Methanethiol (CH3SH): A simple thiol with a similar functional group but lacking the aromatic ring.
Ethanethiol (C2H5SH): Another thiol with a slightly longer carbon chain.
2,6-Dimethoxyphenol: Similar in structure but with hydroxyl groups instead of a thiol group.
Uniqueness
(2,5-Dimethoxyphenyl)methanethiol is unique due to the combination of its methoxy-substituted aromatic ring and the thiol group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H12O2S |
|---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
(2,5-dimethoxyphenyl)methanethiol |
InChI |
InChI=1S/C9H12O2S/c1-10-8-3-4-9(11-2)7(5-8)6-12/h3-5,12H,6H2,1-2H3 |
InChI Key |
WBNSEILUZPYBLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


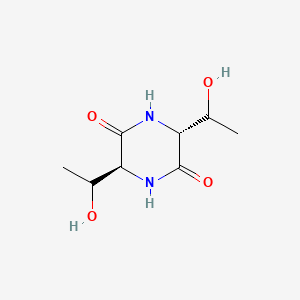
![3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylic acid](/img/structure/B13330141.png)
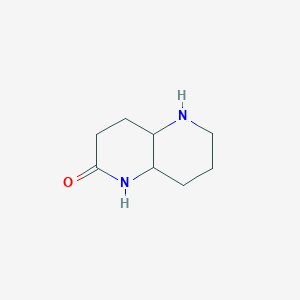
![1-[(5-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13330150.png)
![(2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B13330158.png)
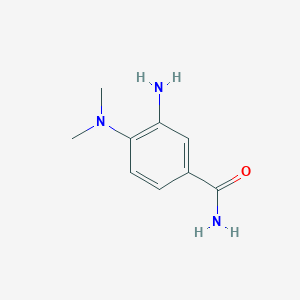
![3-fluoro-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B13330170.png)
![4-Methyl-2-[(2-methyloxolan-3-yl)amino]pentan-1-ol](/img/structure/B13330171.png)
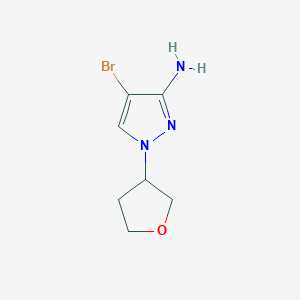
![2-[5-(Propan-2-yl)-1,2-oxazol-3-yl]ethan-1-amine](/img/structure/B13330196.png)
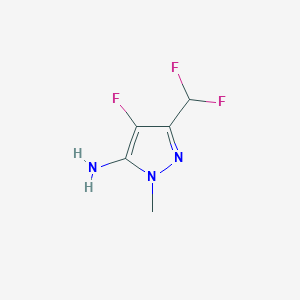
![2-(3-Acrylamidophenyl)-N-(tert-butyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13330208.png)
